molecular formula C11H12FN B13201054 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13201054
M. Wt: 177.22 g/mol
InChI Key: OCFWEUIDLOAGEZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorophenyl group attached to a bicyclic azabicyclohexane core, which contributes to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware. it provides an efficient route to access the desired bicyclic structure. The reaction conditions often involve the use of solvents like acetone and photoinitiators to facilitate the cycloaddition process .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cycloaddition: The bicyclic core can participate in further cycloaddition reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the bicyclic core provides structural rigidity, which can influence the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds, such as:

These comparisons highlight the uniqueness of 1-(4-Fluorophenyl)-2-azabicyclo[21

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C11H12FN/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2

InChI Key

OCFWEUIDLOAGEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C3=CC=C(C=C3)F

Origin of Product

United States

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